molecular formula C8H16O2 B14480408 2-Octanone, 6-hydroxy- CAS No. 66569-57-1

2-Octanone, 6-hydroxy-

Cat. No.: B14480408
CAS No.: 66569-57-1
M. Wt: 144.21 g/mol
InChI Key: MNQCELSIBNJMDF-UHFFFAOYSA-N
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Description

2-Octanone, 6-hydroxy- is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octanone, 6-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxy-2-octanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under controlled conditions to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of 2-Octanone, 6-hydroxy- may involve the catalytic oxidation of 6-hydroxy-2-octanol using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Octanone, 6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Octanoic acid

    Reduction: 6-Hydroxy-2-octanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Octanone, 6-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Octanone, 6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Octanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-Hydroxy-2-octanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.

    2-Heptanone, 6-hydroxy-: Similar structure but with one less carbon atom, affecting its physical and chemical properties.

Uniqueness

2-Octanone, 6-hydroxy- is unique due to the presence of both a ketone and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.

Properties

CAS No.

66569-57-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

6-hydroxyoctan-2-one

InChI

InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3

InChI Key

MNQCELSIBNJMDF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)C)O

Origin of Product

United States

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